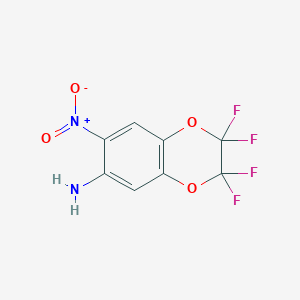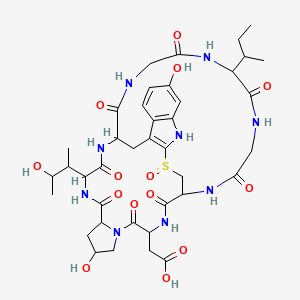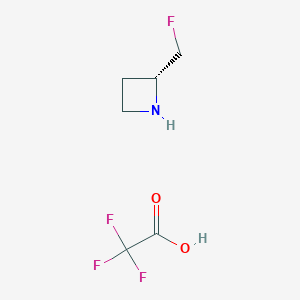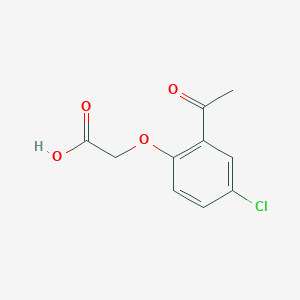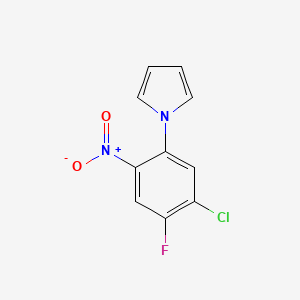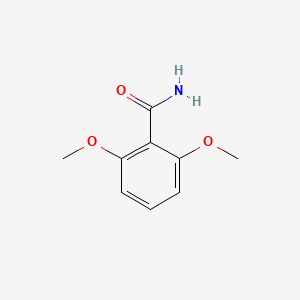
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
Vue d'ensemble
Description
The compound "4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole" is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2 in the ring. Pyrazoles are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and agriculture .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazones or the reaction of 1,3-diketones with hydrazines. For example, a series of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles were synthesized through the cyclocondensation reaction of corresponding enones with isoniazid . Similarly, the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde involved a series of reactions leading to the formation of new pyrazole derivatives . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the undecafluoropentyl group.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using techniques such as X-ray diffraction, as seen in the study of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones . The crystal structure of these compounds revealed specific conformational details and supramolecular interactions, which are crucial for understanding the properties and reactivity of the compound. For the compound , similar structural analysis would be essential to determine its conformation and potential intermolecular interactions.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including oxidation and substitution. For instance, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione was used as an oxidizing agent for the oxidation of 1,3,5-trisubstituted pyrazolines to pyrazoles . The compound "4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole" could potentially undergo similar reactions, which would be important for its functionalization and application in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde showed that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring, which could affect its reactivity and physical properties . The introduction of a highly fluorinated side chain in the compound of interest would likely impact its hydrophobicity, boiling point, and chemical stability, which are important parameters for its practical applications.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis Techniques : The synthesis of various pyrazole derivatives, including those similar to 4-chloro-5-methyl-1H-pyrazole, has been extensively studied. These compounds are typically synthesized through a series of reactions, showcasing their potential for versatile chemical manipulations (Xu & Shi, 2011).
Crystal Structure Determination : Understanding the crystal structure of pyrazole derivatives is crucial for their application in scientific research. For instance, the crystal structure of a related compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, has been analyzed using X-ray diffraction, which provides insights into the molecular arrangement and potential interactions of these compounds (Xu & Shi, 2011).
Antibacterial and Antimicrobial Applications
Antibacterial Properties : Certain pyrazole derivatives exhibit promising antibacterial activities. For example, a study on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one demonstrated significant antimicrobial activities against various bacterial strains (Chopde, Meshram, & Pagadala, 2012).
Potential in Tuberculosis Treatment : Research on 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles has shown effectiveness against Mycobacterium tuberculosis, including INH-resistant strains. This highlights the potential of pyrazole derivatives in developing new treatments for tuberculosis (da Silva et al., 2008).
Computational Studies and Reactivity Analysis
- Computational Evaluation : Computational techniques like density functional theory (DFT) calculations and molecular docking are employed to understand the reactive properties of pyrazole derivatives. This aids in assessing their pharmaceutical potential and stability in various environments (Thomas et al., 2018).
Fungicidal and Anticancer Properties
Fungicidal Activity : Some pyrazole derivatives have shown effectiveness as potential fungicides, particularly against diseases like rice sheath blight. This indicates their application in agricultural science (Chen, Li, & Han, 2000).
Anticancer Research : Pyrazole derivatives are being studied for their anticancer properties. For instance, the synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives from pyrazoles has shown promise in inhibiting cancer cell proliferation (Jose, 2017).
Conformational Studies
- Molecular Conformation Analysis : The study of the molecular conformation of pyrazole derivatives is vital for understanding their chemical behavior. Investigations into their hydrogen bonding and structural conformations provide valuable insights for further applications in scientific research (Trilleras et al., 2005).
Propriétés
IUPAC Name |
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF11N2/c1-2-3(10)4(23-22-2)5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)21/h1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXPUJNLJOFGNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF11N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371499 | |
| Record name | 4-Chloro-5-methyl-3-(perfluoropentyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole | |
CAS RN |
247220-87-7 | |
| Record name | 4-Chloro-5-methyl-3-(perfluoropentyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



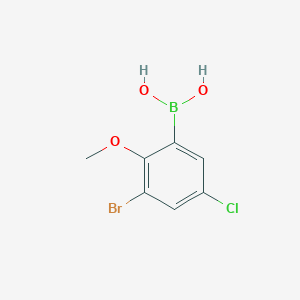
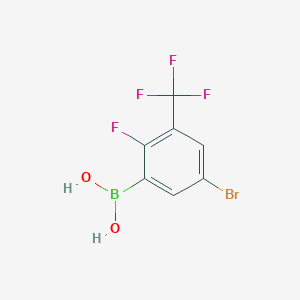
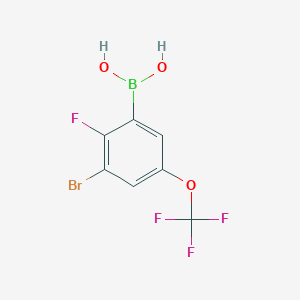
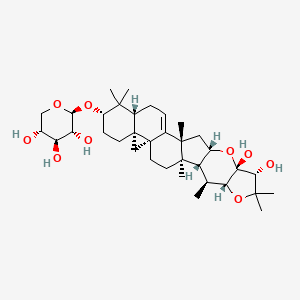
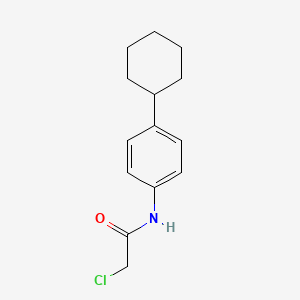
![ethyl 7-chloro-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate](/img/structure/B3031249.png)
![N-[1-(4-Fluorophenyl)-2-methylpropan-2-yl]formamide](/img/structure/B3031250.png)
